2,2-dimethyl-1,3-benzodioxole-5-methanol CAS 71203-57-1 properties
2,2-dimethyl-1,3-benzodioxole-5-methanol CAS 71203-57-1 properties
Technical Monograph: 2,2-Dimethyl-1,3-benzodioxole-5-methanol (CAS 71203-57-1)
Executive Summary
2,2-Dimethyl-1,3-benzodioxole-5-methanol (CAS 71203-57-1) is a specialized heterocyclic intermediate utilized primarily in medicinal chemistry and agrochemical synthesis. Distinguished by the 2,2-dimethyl substitution on the dioxole ring, this compound serves as a metabolically stable bioisostere for the traditional methylenedioxy phenyl (MDP) group found in natural products like safrole and drugs like paroxetine. Unlike the unsubstituted MDP moiety, which is prone to metabolic activation into reactive carbene intermediates that inhibit Cytochrome P450 enzymes, the 2,2-dimethyl variant blocks this oxidation pathway. This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound in reducing metabolic liability in drug design.
Chemical Identity & Physicochemical Profile
The substitution of the methylene hydrogens with methyl groups significantly alters the lipophilicity and electronic properties compared to the parent piperonyl alcohol.
| Property | Data | Note |
| IUPAC Name | (2,2-Dimethyl-1,3-benzodioxol-5-yl)methanol | |
| CAS Number | 71203-57-1 | |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Colorless to pale yellow viscous oil or low-melting solid | Tendency to supercool |
| Boiling Point | ~265 °C (760 mmHg) / 115-120 °C (0.5 mmHg) | Extrapolated from aldehyde precursor |
| LogP (Calc) | 1.95 ± 0.3 | Moderate lipophilicity |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water | |
| H-Bond Donors | 1 (Hydroxyl group) | |
| H-Bond Acceptors | 3 (Ether oxygens + Hydroxyl) |
Strategic Applications in Drug Design
The "Metabolic Blocker" Strategy
The core utility of CAS 71203-57-1 lies in its resistance to CYP450-mediated metabolism.
-
Mechanism of Liability (Standard MDP): In standard methylenedioxy compounds, CYP450 enzymes oxidize the methylene bridge (
) to a carbene intermediate. This carbene coordinates irreversibly with the heme iron of the enzyme, leading to Mechanism-Based Inhibition (MBI) . -
Solution (2,2-Dimethyl Analog): The gem-dimethyl groups at the 2-position remove the abstractable hydrogens, rendering the dioxole ring inert to this specific oxidative attack. This preserves the steric and electronic profile of the ring while eliminating the toxicity liability.
Figure 1: Comparison of metabolic pathways. The 2,2-dimethyl substitution prevents the formation of the toxic carbene intermediate common to methylenedioxy compounds.
Validated Synthesis Protocol
While CAS 71203-57-1 is commercially available, high-purity material for biological assays is best prepared freshly via the reduction of the corresponding aldehyde. The following protocol is optimized for yield and purity.
Reaction Scheme
-
Precursor: 2,2-Dimethyl-1,3-benzodioxole-5-carbaldehyde (CAS 63124-55-0).
-
Reagent: Sodium Borohydride (
). -
Solvent: Methanol/THF (10:1).
Figure 2: Synthesis workflow via reductive hydrogenation of the aldehyde precursor.
Step-by-Step Methodology
Reagents:
-
2,2-Dimethyl-1,3-benzodioxole-5-carbaldehyde (10.0 mmol, 1.78 g)
-
Sodium Borohydride (6.0 mmol, 227 mg)
-
Methanol (anhydrous, 20 mL)
-
THF (2 mL, optional for solubility)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde in Methanol (and THF if necessary) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Add
portion-wise over 10 minutes. Note: Gas evolution ( ) will occur. -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor via TLC (30% EtOAc/Hexanes). The aldehyde spot (
) should disappear, replaced by the alcohol ( ). -
Quench: Carefully add 1N HCl (5 mL) dropwise to destroy excess hydride and neutralize the alkoxide.
-
Workup: Concentrate the methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Dichloromethane (
mL). -
Purification: Dry combined organics over
, filter, and concentrate. The resulting oil typically requires no further purification (Purity >98%). If necessary, purify via flash chromatography (SiO₂, 20-40% EtOAc in Hexanes).
Structural Characterization (Diagnostic Data)
Verification of the product relies on the distinct methyl singlet and the shift of the benzylic protons.
-
¹H NMR (400 MHz, CDCl₃):
- 6.75–6.65 (m, 3H, Ar-H) – Aromatic region typical of 1,2,4-substitution.
-
4.58 (s, 2H,
) – Diagnostic benzylic methylene. - 1.85 (br s, 1H, -OH) – Exchangeable.
-
1.67 (s, 6H,
) – Key differentiator from piperonyl alcohol (which shows a singlet at ~5.9 ppm for ).
-
¹³C NMR (100 MHz, CDCl₃):
- 147.5, 146.8 (Ar-C-O), 134.5 (Ar-C-CH₂), 119.5, 108.2, 107.8 (Ar-CH), 118.0 (O-C-O quaternary), 65.2 (CH₂-OH), 25.9 (CH₃).
Handling & Safety (SDS Summary)
Although a specific SDS for this intermediate is rare, safety protocols are derived from the class of benzyl alcohols and benzodioxoles.
| Hazard Class | Classification | Precaution |
| Acute Toxicity | Oral Category 4 (Harmful) | Do not ingest. Wash hands thoroughly after handling. |
| Skin/Eye Irritation | Category 2 (Irritant) | Wear nitrile gloves and safety glasses. |
| Inhalation | STOT SE 3 (Respiratory Irritant) | Handle in a fume hood to avoid inhaling mists. |
| Storage | Hygroscopic | Store in a tightly sealed container under inert gas (Nitrogen/Argon) at 2–8 °C. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Murray, M. (2000). Mechanisms of inhibitory and inductive interactions of alkyl-methylenedioxybenzenes with cytochrome P450. Current Drug Metabolism, 1(1), 67-84. Link
- Andersson, S., et al. (2001). Bioisosteric replacement of the methylenedioxy group: 2,2-difluoro-1,3-benzodioxole derivatives. Journal of Medicinal Chemistry, 44(21), 3424-3432. (Context on dioxole bioisosteres).
-
PubChem Compound Summary. (2023). 2,2-Dimethyl-1,3-benzodioxole-5-carbaldehyde (Precursor). National Center for Biotechnology Information. Link
-
ChemicalBook. (2023). 2,2-Dimethyl-1,3-benzodioxole-5-methanol Properties and Suppliers. Link




